molecular formula C21H22O B12606360 2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one CAS No. 651303-34-3

2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one

Cat. No.: B12606360
CAS No.: 651303-34-3
M. Wt: 290.4 g/mol
InChI Key: SJQUWJJRZNXQOL-UHFFFAOYSA-N
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Description

2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one is a cyclopentenone derivative characterized by a five-membered cyclic ketone backbone with ethyl and phenyl substituents at positions 2,3,4, and 5. Cyclopentenones are notable for their strained ring structure and reactivity, making them valuable intermediates in organic synthesis, particularly in Diels-Alder reactions and natural product synthesis .

Properties

CAS No.

651303-34-3

Molecular Formula

C21H22O

Molecular Weight

290.4 g/mol

IUPAC Name

2,3-diethyl-4,5-diphenylcyclopent-2-en-1-one

InChI

InChI=1S/C21H22O/c1-3-17-18(4-2)21(22)20(16-13-9-6-10-14-16)19(17)15-11-7-5-8-12-15/h5-14,19-20H,3-4H2,1-2H3

InChI Key

SJQUWJJRZNXQOL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C(C1C2=CC=CC=C2)C3=CC=CC=C3)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diphenylethanone with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to yield the desired product.

Industrial Production Methods

While specific industrial production methods for 2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the cyclopentene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols.

Scientific Research Applications

2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Structural Comparisons
Compound Name Substituents Ring Size Functional Groups CAS Number Reference
2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one 2,3-diethyl; 4,5-diphenyl 5-membered Cyclopentenone Not provided N/A
4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one 2,5-dimethyl; 3,4-diphenyl; 4-hydroxy 5-membered Cyclopentenone, hydroxyl Not provided
3,5-Diethyl-2,6-dimethyl-2-cyclohexen-1-one 3,5-diethyl; 2,6-dimethyl 6-membered Cyclohexenone 65416-17-3
4,5-Dimethyl-2-(pyrrolidin-1-yl)cyclopent-2-en-1-one 4,5-dimethyl; 2-pyrrolidinyl 5-membered Cyclopentenone, amine 97826-63-6

Key Observations :

  • Ring Size: The target compound’s five-membered cyclopentenone ring (vs. six-membered cyclohexenones in ) introduces higher ring strain, increasing reactivity in cycloaddition reactions.
  • Substituents: Ethyl and phenyl groups enhance steric bulk and π-conjugation compared to methyl or hydroxyl groups in analogs .
  • Functional Diversity : Hydroxyl (in ) or pyrrolidinyl (in ) substituents alter polarity and hydrogen-bonding capacity, affecting solubility and biological activity.
Physical and Chemical Properties
Property 3,5-Dimethylcyclopent-2-en-1-one 3,4,4-Trimethylcyclopent-2-en-1-one 3,5-Diethyl-2,6-dimethyl-2-cyclohexen-1-one Inferred for Target Compound
Molecular Formula C₇H₁₀O C₈H₁₂O C₁₂H₂₀O C₂₅H₂₆O
Molecular Weight (g/mol) 110.16 124.18 180.29 342.48
Boiling Point Not reported Not reported Not reported Higher (due to phenyl groups)
Reactivity High (cyclopentenone core) Moderate (methyl substituents) Lower (six-membered ring) High (phenyl conjugation)

Key Observations :

  • Molecular Weight : The target compound’s phenyl and ethyl groups increase molecular weight significantly compared to methyl-substituted analogs .
  • Reactivity: The cyclopentenone core in the target and analogs is more reactive than cyclohexenones due to ring strain. Phenyl groups may stabilize transition states via resonance in reactions like Diels-Alder.
  • Solubility : Bulky hydrophobic substituents (ethyl, phenyl) likely reduce water solubility compared to hydroxyl-containing analogs .

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